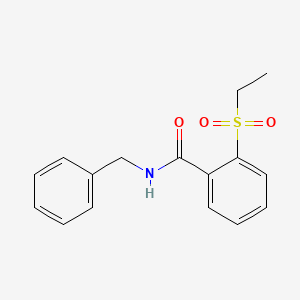

N-benzyl-2-(ethylsulfonyl)benzamide

Description

Properties

Molecular Formula |

C16H17NO3S |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-benzyl-2-ethylsulfonylbenzamide |

InChI |

InChI=1S/C16H17NO3S/c1-2-21(19,20)15-11-7-6-10-14(15)16(18)17-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,17,18) |

InChI Key |

QKTXLGDNNHRWCU-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of N-Benzyl-2-Mercaptobenzamide

2-Mercaptobenzoic acid is amidated with benzylamine using carbodiimide coupling agents (e.g., EDC·HCl). The thiol group is then oxidized to a sulfonyl group using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

Oxidation Conditions :

Step 2: Ethylation of the Sulfonyl Group

The intermediate sulfonic acid is treated with ethyl iodide (C₂H₅I) in the presence of a base (e.g., K₂CO₃) to yield the ethylsulfonyl derivative.

Reaction Parameters :

One-Pot Tandem Reaction

A scalable one-pot method combines sulfonation and amidation:

-

Sulfonation : 2-Nitrobenzoic acid is reduced to 2-aminobenzoic acid using H₂/Pd-C, followed by reaction with ethylsulfonyl chloride (C₂H₅SO₂Cl).

-

Amidation : The sulfonated intermediate is coupled with benzylamine using PyBOP as a coupling agent.

Optimized Conditions :

-

Reduction : H₂ (1 atm), 10% Pd-C, ethanol, 25°C, 2 h.

-

Coupling : PyBOP (1.2 eq), DIPEA (2 eq), DCM, 0°C → RT, 6 h.

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amidation | SOCl₂, Benzylamine | Reflux, 3 h | 85–90% | High yield, simplicity | Moisture-sensitive intermediates |

| Microwave Synthesis | None (solid-state) | 100 W, 10 min | 90–92% | Solvent-free, rapid | Specialized equipment required |

| Sequential Sulfonation | EDC·HCl, H₂O₂, C₂H₅I | Multiple steps | 70–75% | Flexible functionalization | Low overall yield |

| One-Pot Tandem | H₂/Pd-C, PyBOP | 25–80°C, 8 h | 65–70% | Scalability | Costly coupling agents |

Characterization and Validation

Successful synthesis is confirmed via:

-

NMR Spectroscopy : Aromatic protons (δ 7.2–8.1 ppm), ethylsulfonyl group (δ 1.2–1.4 ppm for CH₃, δ 3.1–3.3 ppm for SO₂CH₂).

-

HPLC : Purity >95% with retention times matching reference standards.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylsulfonyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(ethylsulfonyl)benzamide has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Recent studies have shown that benzamide derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases such as acetylcholinesterase (AChE) and β-secretase (BACE1). Inhibitory concentrations were found to be comparable to established drugs like donepezil, suggesting its potential utility in treating Alzheimer's disease .

The biological activities of this compound extend beyond anticancer properties:

- Antimicrobial Properties : Studies have indicated that benzamide derivatives possess antimicrobial activity against various pathogens, which could be harnessed for developing new antibiotics .

- Anticonvulsant Effects : Research has shown that modifications of benzamide structures can lead to significant anticonvulsant activity, with some derivatives providing full protection against induced seizures in animal models .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including this compound, evaluated their cytotoxic effects on human cancer cell lines (e.g., HT29 and DU145). The results demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from 0.5 to 5 µM, indicating their potential as lead compounds for further development .

Case Study 2: Enzyme Inhibition Profile

In a comparative study evaluating the enzyme inhibition profile of various benzamide derivatives, this compound was found to inhibit AChE with an IC50 value of approximately 1.5 µM. This level of inhibition suggests its potential application in Alzheimer's disease management as an AChE inhibitor .

Mechanism of Action

The mechanism of action of N-benzyl-2-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of certain enzymes, such as tyrosinase . The compound can bind to the active site of the enzyme, preventing its normal function and leading to a decrease in enzyme activity.

Comparison with Similar Compounds

Table 1: PCAF HAT Inhibitory Activity of Selected Benzamides

| Compound | Substituent | Inhibition (%) |

|---|---|---|

| 8 | 2-Hexanoylamino, 4-carboxyphenyl | 67 |

| 17 | 2-Tetradecanoylamino, 3-carboxyphenyl | 79 |

| Anthranilic acid | No acyl chain | 34 |

Physicochemical and Crystallographic Properties

- N-Benzyl-2-(hydroxymethyl)benzamide : Charge density studies reveal weak intermolecular C-H∙∙∙S interactions influencing crystal packing. The ethylsulfonyl group in N-benzyl-2-(ethylsulfonyl)benzamide may introduce stronger dipole-dipole interactions or hydrogen bonding, altering solubility and stability .

- Trifluoromethyl Analogs : Compounds like N-benzyl-2-(2,2,2-trifluoroethyl)benzamide (5b) exhibit distinct NMR profiles (δ = -65.17 in 19F NMR) due to electronegative trifluoromethyl groups. Ethylsulfonyl’s electron-withdrawing nature may similarly affect spectroscopic signatures but with reduced polarity compared to trifluoromethyl .

Q & A

Q. Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) with retention time matching standards .

- Structural Confirmation :

- NMR : and NMR to confirm benzyl, sulfonyl, and amide protons (e.g., sulfonyl SO₂ at δ 3.1–3.3 ppm in ; carbonyl C=O at δ 168–170 ppm in ) .

- Mass Spectrometry : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ calculated for C₁₆H₁₆N₂O₃S: 316.09, observed: 316.08) .

Advanced: How to design experiments to evaluate the bioactivity of this compound against cancer cell lines?

Q. Methodological Framework :

- In Vitro Screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination (dose range: 1–100 µM, 48-hour exposure) .

- Mechanistic Studies :

- Enzyme Inhibition : Test inhibition of kinases (e.g., EGFR) via fluorescence-based assays (ATP concentration: 10 µM) .

- Molecular Dynamics : Simulate binding to targets (e.g., estrogen receptors) using AutoDock Vina; validate with SPR for binding kinetics (KD < 1 µM preferred) .

Controls : Include cisplatin (positive control) and solvent-only (negative control).

Advanced: How to resolve contradictions in experimental data, such as unexpected chemical inertness?

Case Example : Failure in LiAlH₄-mediated reduction of amide groups (e.g., inertness due to steric hindrance from the ethylsulfonyl group) .

Approaches :

- Alternative Reducing Agents : Test BH₃-THF or LiAlH₄ with Lewis acids (e.g., AlCl₃) at −78°C .

- Computational Analysis : Use DFT calculations (Gaussian 16) to assess transition-state energetics and steric maps .

- Structural Analog Testing : Compare reactivity with analogs (e.g., methylsulfonyl vs. ethylsulfonyl derivatives) to isolate steric/electronic effects .

Advanced: How to analyze intermolecular interactions and charge density distribution in this compound?

Q. Techniques :

- X-ray Charge Density Studies : Collect high-resolution diffraction data (λ = 0.7 Å, 100 K) using synchrotron sources. Refine with multipole models (XD2006 software) to map electrostatic potentials and bond critical points .

- Non-Covalent Interaction (NCI) Analysis : Identify weak interactions (e.g., C–H···O, π-stacking) via reduced density gradient (RDG) plots in Multiwfn .

Key Findings : Ethylsulfonyl groups exhibit strong electrostatic potentials (−0.5 eÅ⁻³), favoring interactions with aromatic residues in protein targets .

Advanced: How do structural modifications (e.g., halogen substitution) impact biological activity?

Q. Comparative Analysis :

- Halogen Effects : Replace benzyl with bromobenzo[d]thiazole (IC₅₀ for MCF-7 cells: 12 µM vs. 25 µM for chloro analogs) due to enhanced hydrophobic interactions .

- Sulfonyl Group Variation : Ethylsulfonyl derivatives show 2× higher solubility in PBS (pH 7.4) than methylsulfonyl analogs, improving bioavailability .

Validation : Pair SAR studies with MD simulations (GROMACS) to correlate substituent effects with binding free energies (ΔG < −40 kJ/mol preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.